![molecular formula C16H13NO5 B14899512 N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)
N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a phthalimide moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Furan Ring: The phthalimide is then reacted with a furan derivative, such as 5-bromomethylfuran-2-carboxylate, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromomethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of furan and phthalimide derivatives with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific enzymes or receptors in biological systems. The furan ring and phthalimide moiety may play roles in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another compound with a similar ester functional group but with an indole ring instead of a furan ring.
Phthalimidoamlodipine: Contains the phthalimide moiety but is structurally different due to the presence of a dihydropyridine ring.
Uniqueness
Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)furan-2-carboxylate is unique due to the combination of a furan ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H13NO5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c1-2-21-16(20)13-8-7-10(22-13)9-17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,2,9H2,1H3 |
InChI Key |
ICCFHLWBDSGKID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)

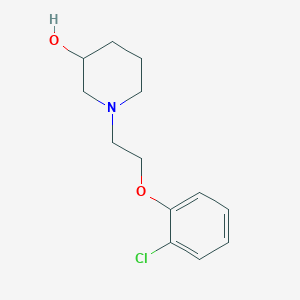
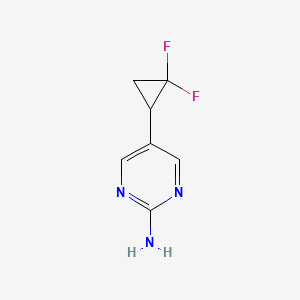
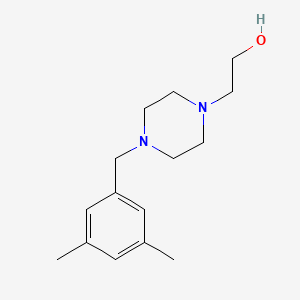



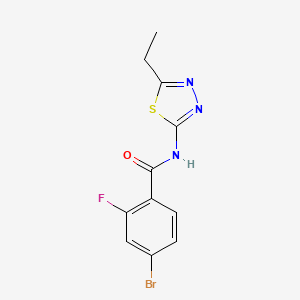

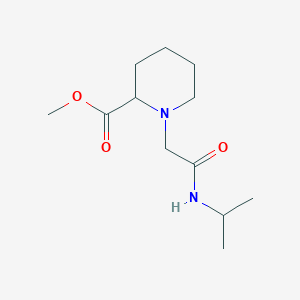

![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

